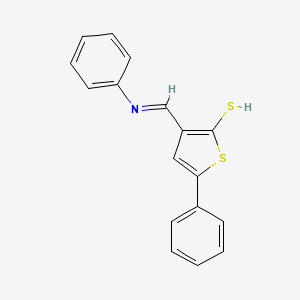

(E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione

Description

Properties

IUPAC Name |

5-phenyl-3-(phenyliminomethyl)thiophene-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NS2/c19-17-14(12-18-15-9-5-2-6-10-15)11-16(20-17)13-7-3-1-4-8-13/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDJFTMRPWNEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)S)C=NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound, also known as (E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione or IFLab1_001178, is Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.

Mode of Action

The compound interacts with its target, the Heat shock protein HSP 90-alpha, by binding to it.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Biological Activity

(E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione, with the molecular formula CHNS, is a thiophene derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the condensation reaction between phenylamino compounds and thiophene derivatives. The following general procedure outlines the synthesis:

- Materials : Thiophene derivatives, phenylamine, and appropriate solvents (e.g., ethanol).

- Reaction Conditions : The reactants are mixed under reflux conditions, often in the presence of a catalyst such as p-toluenesulfonic acid.

- Isolation : The product is isolated by cooling the reaction mixture and precipitating the solid product through filtration and recrystallization.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial activity of thiophene derivatives, including this compound.

-

Antibacterial Activity :

- In vitro tests against various bacterial strains have shown significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, one study reported a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

- A comparative analysis of several thiophene derivatives indicated that modifications to the thiophene ring structure could enhance antibacterial potency .

- Antifungal Activity :

Cytotoxicity and Cell Viability

Research has also focused on the cytotoxic effects of this compound on various cell lines:

- Cell Line Studies :

- Cytotoxicity assays using HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines revealed promising results, indicating that certain derivatives could selectively inhibit cell growth without causing significant toxicity to normal cells .

- The MTT assay results suggested that modifications to the phenyl group could enhance cytotoxic effects against cancer cell lines while maintaining lower toxicity levels in healthy cells.

The proposed mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : Molecular docking studies have suggested that this compound may inhibit key bacterial enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication .

- Reactive Oxygen Species (ROS) : Some studies propose that thiophene derivatives may induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Evaluation

A study conducted by researchers at a pharmaceutical institute evaluated a series of thiophene derivatives for their antimicrobial properties. Among these compounds, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could lead to enhanced potency against resistant strains .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain structural modifications led to increased selectivity towards cancer cells while sparing normal cells, suggesting potential therapeutic applications in oncology .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that thiophene derivatives, including (E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione, exhibit significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain thiophene derivatives induced apoptosis in cancer cell lines via the mitochondrial pathway, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have been reported to exhibit activity against a range of bacterial strains. For example, a series of synthesized thiophene compounds showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Materials Science

Organic Electronics

In materials science, this compound has potential applications in organic electronics. Its conjugated structure allows it to act as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that thiophene-based compounds can enhance the efficiency of charge transport in these devices, leading to improved performance .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione with structurally and functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogues in the Thiophene-Thione Family

- 5-(4-(Benzyloxy)phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Core Structure: Replaces the thiophene ring with a 1,3,4-oxadiazole ring. Substituents: A benzyloxy-substituted phenyl group at position 5 and a (phenylamino)methyl group at position 3. Activity: Exhibits potent antifungal activity, particularly when electron-withdrawing groups (e.g., nitro, fluoro) are present on the phenyl ring. MIC values against Candida albicans range from 8–32 µg/mL . Synthesis: Ultrasound-assisted reactions yield 75–95% efficiency in 2–4 hours, outperforming traditional reflux methods .

| Parameter | Target Compound | Oxadiazole-Thione Analog |

|---|---|---|

| Core Heterocycle | Thiophene | 1,3,4-Oxadiazole |

| Key Substituents | Phenyl, (PhNH)CH | Benzyloxy-Ph, (PhNH)CH₂ |

| Antifungal Activity (MIC) | Not reported | 8–32 µg/mL |

| Synthetic Yield | Not reported | 75–95% |

| Reaction Time | Not reported | 2–4 hours |

Thiazole and Thiadiazole Derivatives

5-Mercapto-3-phenyl-1,3,4-thiadiazol-2-thione

- (E)-2-Amino-5-((4-nitrophenyl)(phenylamino)methylene)thiazol-4(5H)-one Core Structure: Thiazolone fused with an imine group. Substituents: Nitrophenyl and phenylamino groups. Activity: Moderate antioxidant and antimicrobial activity (e.g., 65% DPPH scavenging at 100 µg/mL) .

| Parameter | Target Compound | Thiadiazole-Thione Analog | Thiazolone Analog |

|---|---|---|---|

| Core Heterocycle | Thiophene | Thiadiazole | Thiazolone |

| Sulfur Atoms | 2 | 2 | 1 |

| Key Functional Groups | C=N, PhNH | SH, Ph | C=O, NO₂, PhNH |

| Biological Activity | Not reported | Predicted broad-spectrum | Antioxidant/antimicrobial |

Triazole-Thione Derivatives

- 5-(2-Fluorophenyl)-4-[(E)-(3-methylbenzylidene)amino]-1,2,4-triazole-3-thione Core Structure: Triazole ring with a thione group. Substituents: Fluorophenyl and methylbenzylidene groups. Activity: Not explicitly reported, but triazole-thiones are widely explored for antifungal applications (e.g., fluconazole analogs) .

Key Research Findings and Gaps

Synthesis : The target compound’s synthesis route remains undetailed in the evidence, but analogous methods (e.g., ultrasound-assisted condensation or thiocarbohydrazide fusion ) could be extrapolated.

Biological Activity: While oxadiazole-thiones show strong antifungal activity, the thiophene-thione’s efficacy is unverified.

Structural Insights : The (E)-configuration in the imine group likely enhances stability compared to (Z)-isomers, as seen in related Schiff bases .

Q & A

Basic: What are the standard synthetic routes for (E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step approach starting with the formation of the thiophene core, followed by functionalization via Schiff base condensation. A common method employs phenylamine derivatives reacting with a thiophene-2(3H)-thione precursor under reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalysts like triethylamine (TEA) . For example, ultrasound-assisted synthesis (2–4 hours, 75–95% yield) significantly improves efficiency compared to traditional reflux (10–12 hours), as demonstrated in analogous thiophene derivatives . Key variables include temperature (80–100°C), solvent choice (ethanol for solubility), and stoichiometric ratios of reactants. Optimizing these parameters minimizes side reactions (e.g., over-alkylation) and enhances purity .

Basic: How is the structural configuration of this compound confirmed, and what analytical techniques are critical?

Answer:

X-ray crystallography is the gold standard for unambiguous structural confirmation, resolving the (E)-configuration of the imine bond and planar geometry of the thiophene ring . Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., NH and aromatic protons) and confirms regioselectivity .

- IR spectroscopy : Stretching frequencies (e.g., C=S at ~1200 cm⁻¹, C=N at ~1600 cm⁻¹) validate functional groups .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns confirm molecular weight and stability .

Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO), elucidating charge distribution and electrophilic/nucleophilic sites. For example, the electron-deficient thiophene ring and electron-rich phenylamino group create intramolecular charge transfer, influencing reactivity in nucleophilic additions . DFT also predicts non-covalent interactions (e.g., π-π stacking) observed in crystallographic studies . These insights guide derivatization strategies for targeted bioactivity .

Advanced: What contradictions exist in reported biological activities, and how can SAR studies resolve them?

Answer:

Discrepancies in antifungal potency (e.g., IC₅₀ variations across fungal strains) arise from substituent effects. Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance activity by increasing electrophilicity at the thione sulfur, as seen in analogous 1,3,4-oxadiazole-2-thiones . Conversely, bulky substituents reduce membrane permeability. In silico docking (e.g., with CYP51 enzyme) identifies binding modes, explaining activity differences and guiding structural modifications .

Advanced: How can structural isomerism or polymorphism affect experimental reproducibility, and what strategies mitigate this?

Answer:

The (E)-configuration is critical for bioactivity, but solvatomorphism or tautomerism (e.g., thione ↔ thiol) during crystallization can alter observed properties . Mitigation strategies include:

- Controlled recrystallization : Use of non-polar solvents (hexane) to stabilize the thione form.

- Thermal analysis : Differential Scanning Calorimetry (DSC) detects polymorphic transitions.

- Crystallographic validation : Single-crystal X-ray diffraction confirms dominant isomers .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

The compound serves as a scaffold for developing enzyme inhibitors (e.g., 5-lipoxygenase for anti-inflammatory agents) and antimicrobials. Its thione moiety chelates metal ions critical for microbial enzymes, while the phenyl groups enhance lipophilicity for membrane penetration . Preclinical studies on analogs show promise in cancer cell line assays (e.g., MCF-7), linked to apoptosis induction via ROS generation .

Advanced: How do solvent and catalyst choices impact the stereoselectivity of Schiff base formation during synthesis?

Answer:

Polar aprotic solvents (DMF, THF) stabilize the transition state in Schiff base condensation, favoring (E)-isomer formation via kinetic control . Acidic catalysts (e.g., p-TsOH) protonate the amine, enhancing electrophilicity, while TEA scavenges HCl, shifting equilibrium toward product formation. Microwave or ultrasound irradiation reduces reaction time, minimizing thermal degradation of sensitive intermediates .

Advanced: What mechanistic insights explain the compound’s antioxidant activity, and how is this evaluated experimentally?

Answer:

The thione group acts as a radical scavenger via hydrogen atom transfer (HAT) or single electron transfer (SET), neutralizing DPPH or ABTS⁺ radicals. Quantitative assays (e.g., IC₅₀ determination) use UV-Vis spectroscopy to track radical quenching at 517 nm (DPPH) . ESR spectroscopy directly detects radical intermediates, validating the mechanism. Substituents like electron-donating -OCH₃ groups enhance activity by stabilizing radical intermediates .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

Given the reactive thione and imine groups, handle under inert atmosphere (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at –20°C in amber vials to avoid light-induced degradation. Waste disposal must follow protocols for sulfur-containing organics, with neutralization prior to incineration .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallographic packing and solubility?

Answer:

X-ray studies reveal NH⋯S hydrogen bonds and π-π interactions between phenyl rings, creating layered crystal structures that reduce solubility in non-polar solvents . Co-crystallization with PEG-based polymers disrupts these interactions, enhancing aqueous solubility for bioavailability studies. Hirshfeld surface analysis quantifies interaction contributions (e.g., S⋯H contacts ≥15%) to guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.